3,4-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “3,4-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The molecule also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom. Both of these features are common in medicinal chemistry and can contribute to the bioactivity of the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative and introducing the various functional groups through a series of chemical reactions. The exact synthesis would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The sulfonamide group could potentially undergo hydrolysis, while the thiophene and piperidine rings could participate in various electrophilic and nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
- DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is a triazine condensation reagent that mediates amidation reactions in alcohol and aqueous solutions . It is widely used for peptide synthesis, facilitating amide bond formation.
- Application : Researchers use DMTMM to prepare esters, which find applications in drug development, fragrance synthesis, and other organic chemistry processes .
Peptide Synthesis Reagent
Ester Preparation
Quantitative Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dimethoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S2/c1-24-18-6-5-17(12-19(18)25-2)27(22,23)20-13-15-7-9-21(10-8-15)14-16-4-3-11-26-16/h3-6,11-12,15,20H,7-10,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROFLSFVGVLKHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide |
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